Pagpc

PAF receptor signaling Immunology Cell biology

1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine (PAGPC; CAS 84062-61-3) is an endogenous, ester-linked glycerophosphocholine lipid. Structurally, it features a palmitoyl chain (16:0) at the sn-1 position and an acetyl group (2:0) at the sn-2 position of the glycerol backbone.

Molecular Formula C26H52NO8P
Molecular Weight 537.7 g/mol
CAS No. 84062-61-3
Cat. No. B1206900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePagpc
CAS84062-61-3
Synonyms1-palmitoyl-2-acetyl-glycerophosphocholine
1-palmitoyl-2-acetyl-GPC
1-palmitoyl-2-acetyl-sn-glycero-3-phosphocholine
1-palmitoyl-2-acetyl-sn-glycero-3-phosphocholine, (R)-isomer
PA-GPC
PAGPC
Molecular FormulaC26H52NO8P
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1
InChIKeyXPAXRSJGGFVTFM-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAGPC (CAS 84062-61-3) – Chemical Identity and Baseline Characterization for Research Procurement


1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine (PAGPC; CAS 84062-61-3) is an endogenous, ester-linked glycerophosphocholine lipid [1]. Structurally, it features a palmitoyl chain (16:0) at the sn-1 position and an acetyl group (2:0) at the sn-2 position of the glycerol backbone [2]. This compound is the immediate biosynthetic precursor to Platelet-Activating Factor (PAF), and functions as a low-potency PAF receptor agonist with distinct signaling properties compared to fully active PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) [3][4]. It is widely used as a reference standard in lipidomics and oxidative stress studies [5].

Why Generic PAF-Receptor Agonist Substitution Fails: Unique Functional Signature of PAGPC (CAS 84062-61-3)


Substituting PAGPC with other phospholipids or PAF-receptor agonists without functional validation introduces significant experimental variability and risks misinterpretation of biological results. PAGPC is not merely a weaker version of PAF; it exhibits a distinct functional signature, acting as a partial agonist/antagonist on the PAF receptor depending on the cellular context and concentration [1][2]. Unlike the fully potent, alkyl-ether linked PAF, PAGPC's ester-linked acyl chain at sn-1 makes it a specific and sensitive substrate for certain phospholipases, notably PAF acetylhydrolase (PLA2G7), which selectively hydrolyzes the sn-2 acetyl group, converting it to the inactive lyso-PC [3]. Therefore, generic substitution with standard lipid controls (e.g., POPC, PAPC) will not replicate its specific biological activities in signaling, enzymatic, or oxidative stress assays, making PAGPC procurement essential for reproducible, mechanistic studies in these defined areas.

PAGPC (CAS 84062-61-3) – A Quantitative Evidence Guide for Differentiated Scientific Utility


Comparative Functional Potency: PAGPC is a Low-Potency Partial Agonist with Antagonist Properties on the PAF Receptor

PAGPC (1-palmitoyl-2-acetyl-sn-glycero-3-phosphocholine) demonstrates a uniquely differentiated pharmacological profile at the PAF receptor compared to the fully potent agonist PAF. In B-lymphocyte functional assays, PAGPC acts as a weak agonist but also displays concentration-dependent antagonist effects, a dual activity not observed with PAF [1]. Quantitatively, PAF is approximately 1000-fold more potent than PAGPC in eliciting agonist responses [2]. This stark difference in potency and its mixed agonist/antagonist profile makes PAGPC essential for studying low-level endogenous PAF-receptor modulation and for distinguishing it from the potent, pro-inflammatory signaling of PAF.

PAF receptor signaling Immunology Cell biology

Defined and Specific Enzymatic Substrate Profile: PAGPC is a Selective Substrate for PAF Acetylhydrolase (PLA2G7)

PAGPC is a well-characterized and specific substrate for the enzyme PAF acetylhydrolase (PLA2G7), which cleaves the short sn-2 acetyl group to yield inactive lyso-PAF (1-palmitoyl-sn-glycero-3-phosphocholine) [1]. This defined enzymatic reaction pathway, cataloged in the Rhea database (RHEA:41203), distinguishes PAGPC from other in-class phospholipids like POPC or PAPC, which are substrates for different phospholipase families (e.g., PLA2, PLC). This specificity enables its use as a precise tool to measure PLA2G7 activity and to study its role in degrading PAF and PAF-like lipids.

Enzymology Phospholipid metabolism Inflammation

Validated Functional Activity: PAGPC Induces IL-6 Release in Rat Anterior Pituitary Cells

PAGPC demonstrates a quantifiable and reproducible biological activity distinct from general membrane structural lipids. In a specific in vitro model, PAGPC was shown to induce the release of interleukin-6 (IL-6) from rat anterior pituitary cells . This functional activity provides a clear, cell-based assay endpoint that is not observed with structural phosphatidylcholines like POPC, which are primarily used to model membrane biophysics.

Neuroendocrinology Cytokine signaling In vitro pharmacology

Purity Benchmarking: Commercially Available PAGPC Standards Meet ≥98% Purity (TLC)

Commercially sourced PAGPC is reliably available at a purity of ≥98% as determined by Thin Layer Chromatography (TLC) . This high purity standard is consistently reported across multiple reputable vendors (e.g., Aladdin Scientific, Santa Cruz Biotechnology, VWR/Enzo Life Sciences, Bidepharm) and is essential for its use as a quantitative standard in mass spectrometry and for ensuring reproducibility in sensitive biological assays.

Analytical chemistry Quality control Lipidomics

Recommended Scientific and Industrial Application Scenarios for PAGPC (CAS 84062-61-3) Based on Evidence


Differentiated PAF-Receptor Pharmacology Studies (B Lymphocyte and Immune Cell Assays)

This scenario leverages PAGPC's unique partial agonist/antagonist profile at the PAF receptor [1][2]. Researchers studying B-cell development, immune cell signaling, or neuroendocrine-immune interactions should use PAGPC to investigate low-potency, endogenous PAF-receptor modulation without triggering the robust, pro-inflammatory cascades initiated by PAF. Using PAF or other agonists would not replicate this specific, dose-dependent dual activity. PAGPC is the appropriate tool for distinguishing autocrine signaling loops from paracrine/exogenous PAF effects. Its validated activity in inducing IL-6 release in rat anterior pituitary cells provides a defined functional endpoint .

In Vitro PAF Acetylhydrolase (PLA2G7) Activity Assays and Inhibitor Screening

PAGPC is the defined and specific substrate for PAF acetylhydrolase (PLA2G7) [3]. This scenario applies to enzymologists, biochemists, and drug discovery scientists developing or characterizing PLA2G7 inhibitors. Substituting with general phospholipid substrates (e.g., POPC, PAPC) would measure the activity of other phospholipases and would not provide a specific readout for this enzyme. PAGPC's well-characterized reaction path ensures a reproducible and interpretable assay for high-throughput screening or mechanistic enzymology studies.

Mass Spectrometry Lipidomics: Quantification of PAGPC in Oxidized Phospholipid and PAF-Pathway Research

This scenario involves the use of PAGPC as an analytical reference standard in liquid chromatography-mass spectrometry (LC-MS) workflows for the identification and quantification of lipids in complex biological matrices [4]. Its availability at high purity (≥98%) and well-defined molecular properties (m/z 537.7) make it essential for building accurate calibration curves and verifying retention times. This is particularly critical in studies of oxidative stress, where PAGPC and its oxidized derivatives (e.g., PGPC, POVPC) are key analytes, and in lipidomics focused on the PAF biosynthesis and degradation pathways.

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